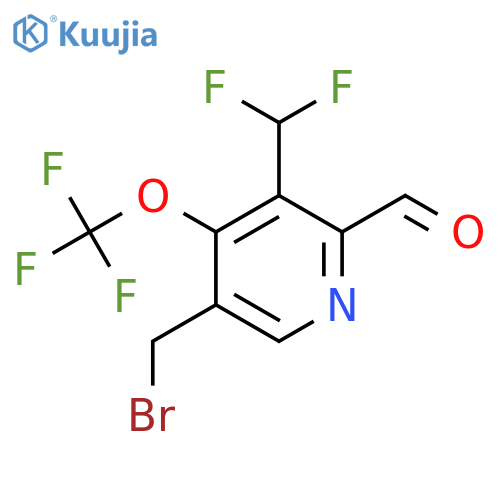

Cas no 1804437-47-5 (5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)

1804437-47-5 structure

商品名:5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde

CAS番号:1804437-47-5

MF:C9H5BrF5NO2

メガワット:334.037519216537

CID:4845423

5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 化学的及び物理的性質

名前と識別子

-

- 5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde

-

- インチ: 1S/C9H5BrF5NO2/c10-1-4-2-16-5(3-17)6(8(11)12)7(4)18-9(13,14)15/h2-3,8H,1H2

- InChIKey: OQMQAVBDCPJSPS-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CN=C(C=O)C(C(F)F)=C1OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 4

- 複雑さ: 289

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 39.2

5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029079359-1g |

5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde |

1804437-47-5 | 97% | 1g |

$1,445.30 | 2022-04-02 |

5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde 関連文献

-

Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

1804437-47-5 (5-(Bromomethyl)-3-(difluoromethyl)-4-(trifluoromethoxy)pyridine-2-carboxaldehyde) 関連製品

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2171875-10-6(6-bromo-2-ethyl-N-methyl-1,3-benzothiazol-4-amine)

- 2228190-74-5(5-(2-Methoxy-6-methylphenyl)-1,3-oxazol-2-amine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1335225-09-6((2E)-3-(5-methylpyridin-2-yl)prop-2-enoic acid)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

推奨される供給者

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬